Ethyl thiophene-2-glyoxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl thiophene-2-glyoxylate and its derivatives involves several chemical reactions, including the Friedel-Crafts alkylation, which has been demonstrated to proceed with good enantioselectivities and satisfactory yields when reacting ethyl glyoxylate with various thiophenes (Huang et al., 2011). Another approach involves the use of thiophene as a starting raw material to synthesize 2-thiopheneacetic acid, indicating the versatility of thiophene-based compounds in synthesis (Cui Qing-rong, 2008).
Molecular Structure Analysis
The molecular structure of ethyl thiophene-2-glyoxylate derivatives plays a crucial role in their reactivity and properties. For instance, the incorporation of thiophene units into polymers has been shown to affect their thermal and mechanical properties significantly. The structure of these compounds can be elucidated through various spectroscopic methods, such as IR, GC-MS, and NMR, providing a deep understanding of their molecular configuration and reactivity (Pekparlak et al., 2018).
Chemical Reactions and Properties
Ethyl thiophene-2-glyoxylate participates in a variety of chemical reactions, contributing to the synthesis of complex molecules. For instance, it has been used as a reagent in the base-catalyzed sulfa-Michael reaction for the synthesis of functionalized sulfones, showcasing its versatility as a building block in organic synthesis (Fernández et al., 2014).
Physical Properties Analysis
The physical properties of ethyl thiophene-2-glyoxylate derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used in various applications, from synthesis to material science. The detailed analysis of these properties is crucial for optimizing the conditions for their use in chemical reactions and material fabrication.
Chemical Properties Analysis
The chemical properties of ethyl thiophene-2-glyoxylate derivatives, including reactivity, stability, and compatibility with various reagents, are pivotal for their application in synthesis and material science. Understanding these properties enables chemists to predict how these compounds will behave in different chemical environments, facilitating their effective use in creating new materials and molecules.
- (Huang et al., 2011)
- (Cui Qing-rong, 2008)
- (Fernández et al., 2014)
- (Pekparlak et al., 2018)
Scientific Research Applications
Calcium Oxalate Crystal Formation Study : A rat model using ethylene glycol (similar in structure to ethyl thiophene-2-glyoxylate) demonstrated the formation of calcium oxalate crystals with minimal renal damage, useful for studying stone formation (Yamaguchi et al., 2005).
Antioxidant and Analgesic Potential : Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to ethyl thiophene-2-glyoxylate, exhibited significant antioxidant and analgesic properties (Sherif & Hosny, 2014).
Controlled Polymerization : A study developed a new purification process for ethyl glyoxylate, enabling controlled polymerization for applications in coatings, sensors, and drug delivery vehicles (Rabiee Kenaree & Gillies, 2018).
Dyeing Properties for Polyester Fibers : Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate was found to be a promising disperse dye for polyester fibers (Rangnekar et al., 1999).
Chiral Secondary Alcohols Synthesis : Friedel-Crafts alkylation of thiophenes with ethyl glyoxylate resulted in chiral secondary alcohols with good enantioselectivity and yields (Huang et al., 2011).
Anticancer Activity : Novel heterocycles synthesized using thiophene-incorporated thioureido substituted ethyl compounds demonstrated potent anticancer activity against colon cancer cells (Abdel-Motaal et al., 2020).
Formal Synthesis of Duloxetine : An efficient Friedel-Crafts reaction for thiophenes with alkyl glyoxylates, including ethyl glyoxylate, was developed, leading to the formal synthesis of duloxetine with high enantioselectivity and good yields (Majer et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for Ethyl thiophene-2-glyoxylate were not found in the search results, thiophene derivatives are being actively researched for their potential in various applications, including their role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVLEQTRNXASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193732 | |
Record name | Ethyl alpha-oxothiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiophene-2-glyoxylate | |
CAS RN |
4075-58-5 | |
Record name | Ethyl 2-thienylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4075-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-thiopheneglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl alpha-oxothiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl α-oxothiophen-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-THIOPHENEGLYOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGM45CHM2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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